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Compound of Interest

Compound Name: 6-Phenylhex-5-en-2-ol

Cat. No.: B15315251 Get Quote

Disclaimer: Direct, empirically-validated spectroscopic data (NMR, IR, MS) for 6-phenylhex-5-
en-2-ol is not readily available in public spectral databases. This guide provides a predictive

analysis based on established spectroscopic principles and data from structurally similar

compounds. The presented data is intended to serve as a reference for researchers and

scientists in the fields of organic chemistry and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 6-phenylhex-5-en-2-ol. These predictions are

derived from the analysis of characteristic functional groups and the overall molecular structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.40 m 5H Ar-H

~6.50 d 1H Ph-CH=

~6.20 dt 1H =CH-CH₂

~3.85 m 1H CH-OH

~2.30 q 2H =CH-CH₂

~1.65 m 2H CH₂-CH(OH)

~1.25 d 3H CH₃

~1.60 (broad) s 1H OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~137.5 Ar-C (quaternary)

~130.0 Ph-CH=

~128.5 Ar-CH

~127.0 Ar-CH

~126.0 Ar-CH

~129.0 =CH-CH₂

~67.5 CH-OH

~35.0 =CH-CH₂

~30.0 CH₂-CH(OH)

~23.5 CH₃

Predicted Infrared (IR) Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3080, 3060, 3030 Medium C-H stretch (aromatic & vinylic)

~2960, 2925, 2870 Medium-Strong C-H stretch (aliphatic)

~1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

~1650 Weak C=C stretch (alkene)

~1070 Strong C-O stretch

~965 Strong =C-H bend (trans alkene)

~750, 690 Strong
C-H bend (monosubstituted

benzene)

Predicted Mass Spectrometry (MS) Data
m/z Predicted Assignment

176 [M]⁺ (Molecular Ion)

158 [M - H₂O]⁺

133 [M - CH₃CHO]⁺

117 [C₉H₉]⁺ (loss of C₄H₇O)

91 [C₇H₇]⁺ (tropylium ion)

45 [C₂H₅O]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 6-phenylhex-5-en-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of purified 6-phenylhex-5-en-2-ol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Temperature: 298 K.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid/Oil):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a single drop of neat 6-phenylhex-5-en-2-ol directly onto the center of the ATR

crystal.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually displayed in terms of transmittance or absorbance.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.
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Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of 6-phenylhex-5-en-2-ol (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters (Typical):

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

Transfer Line Temperature: 280 °C.

MS Parameters (EI):

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-500.

Data Processing:

The total ion chromatogram (TIC) from the GC will show the retention time of the compound.

The mass spectrum corresponding to the GC peak of 6-phenylhex-5-en-2-ol is extracted.
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Identify the molecular ion peak and major fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-phenylhex-5-en-2-ol.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 6-Phenylhex-5-en-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15315251#spectroscopic-data-nmr-ir-ms-of-6-
phenylhex-5-en-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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